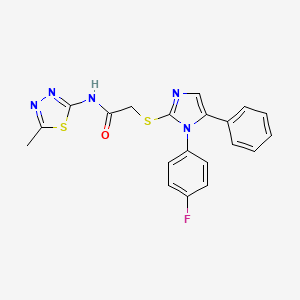
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS2 and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that incorporates both imidazole and thiadiazole moieties. These structural features are often associated with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features:
- An imidazole ring,
- A thiadiazole ring,
- Various functional groups including a fluorophenyl group and a phenyl group.
These components contribute to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. Compounds containing imidazole and thiadiazole rings often exhibit enzyme inhibition or modulation capabilities. For example:
- Enzyme Inhibition : The presence of these rings allows for interactions that can inhibit enzymes involved in cancer proliferation.
- Receptor Modulation : The compound may act as an allosteric modulator for certain receptors, influencing their activity without directly competing with the endogenous ligand.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound have shown promising anticancer properties. For instance:
- Cytotoxicity : Compounds with similar structures demonstrated IC50 values ranging from 3.58 to 15.36 μM against various cancer cell lines, including breast and lung cancers .
- Mechanisms of Action : Some studies reported that these compounds could induce apoptosis in cancer cells, promoting programmed cell death .
Antimicrobial Properties
The thiadiazole component has been linked to antimicrobial activities:
- Antibacterial Activity : Derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or function .
- Antifungal Activity : Similar compounds have also been tested against fungi like Candida albicans, showing significant inhibitory effects .
Case Study 1: Anticancer Efficacy
A study investigated a series of imidazole-thiadiazole derivatives, including our target compound. The results showed that these compounds could significantly reduce cell viability in human cancer cell lines while sparing normal cells, indicating a therapeutic window for potential cancer treatments .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of thiadiazole were synthesized and tested against multiple pathogens. The results demonstrated that certain compounds exhibited strong inhibition against both gram-positive and gram-negative bacteria, suggesting their potential use in treating infections .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₄OS₂ |
| Anticancer IC50 Range | 3.58 - 15.36 μM |
| Antibacterial Activity | Effective against S. aureus, E. coli |
| Antifungal Activity | Effective against C. albicans |
Eigenschaften
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS2/c1-13-24-25-19(29-13)23-18(27)12-28-20-22-11-17(14-5-3-2-4-6-14)26(20)16-9-7-15(21)8-10-16/h2-11H,12H2,1H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSZIPHYTAUTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














